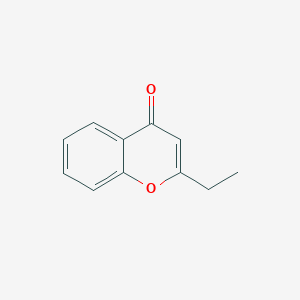

2-ethyl-4H-chromen-4-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-ethyl-4H-chromen-4-one is a heterocyclic compound belonging to the chromenone family It is characterized by a benzene ring fused to a dihydropyranone ring, with an ethyl group attached at the second carbon position

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-4H-chromen-4-one typically involves the Pechmann condensation reaction. This method includes the reaction of substituted phenols with β-ketoesters in the presence of acid catalysts such as sulfuric acid or polyphosphoric acid. The reaction is carried out under reflux conditions, usually at temperatures ranging from 75°C to 80°C, for 1 to 1.5 hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and cost-effectiveness. The isolation and purification processes involve crystallization and recrystallization techniques to obtain the pure compound.

化学反应分析

Types of Reactions: 2-ethyl-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding chromone derivatives.

Reduction: Reduction reactions yield dihydro derivatives.

Substitution: Electrophilic substitution reactions occur at the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Friedel-Crafts acylation and alkylation reactions are performed using aluminum chloride as a catalyst.

Major Products Formed: The major products formed from these reactions include substituted chromones, dihydrochromenones, and various functionalized derivatives, which exhibit enhanced biological activities .

科学研究应用

Chemical Properties and Structure

2-Ethyl-4H-chromen-4-one is characterized by a chromene backbone with an ethyl group at the 2-position and a carbonyl group at the 4-position. This unique structure contributes to its reactivity and biological activity, making it a valuable scaffold for drug development.

Biological Activities

The compound exhibits a range of biological activities, including:

- Anticancer Activity : Research indicates that derivatives of 4H-chromene can selectively target multi-drug resistant cancer cells. For instance, compounds like CXL017 have shown promising cytotoxicity against various cancer cell lines, suggesting potential for developing new anticancer therapies .

- Antimicrobial Properties : Studies have demonstrated that this compound derivatives possess antimicrobial activity against several pathogens, including bacteria and fungi. This makes them candidates for developing new antimicrobial agents .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. For example, derivatives derived from natural sources like Aquilaria sinensis have shown significant anti-inflammatory effects in vitro .

Drug Development

The chromene scaffold serves as an essential starting point for synthesizing various bioactive compounds. The following table summarizes notable derivatives and their reported activities:

| Compound Name | Activity Type | Reference |

|---|---|---|

| CXL017 | Anticancer | |

| CXL035 | Anticancer | |

| 2-(2-Phenylethyl)-4H-chromen-4-one | Anti-inflammatory | |

| 2-Amino-4H-chromenes | Antimicrobial | |

| 4H-Chromene Derivatives | Anticonvulsant |

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at specific positions on the chromene ring can significantly enhance potency and selectivity. For instance, halogen substitutions at the third position have been linked to increased cytotoxicity against tumor cells .

Synthetic Approaches

Various synthetic methods have been developed to create derivatives of this compound:

- One-Pot Synthesis : Utilizing resorcinols and malononitriles under mild conditions has proven effective for generating high yields of substituted chromenes .

- Organocatalysis : The use of diethylamine as a catalyst in reactions involving chromenes has shown promise for environmentally friendly synthesis routes with excellent yields .

- Green Chemistry : Recent advancements emphasize using water as a solvent in reactions to minimize environmental impact while maintaining high product yields .

Case Study 1: Anticancer Potential

A study evaluated the cytotoxic effects of a library of 2-amino-4H-chromene derivatives against six human tumor cell lines using the MTT assay. The most active compound demonstrated an IC50 value of less than 1 μM, highlighting the potential of this scaffold in cancer therapy development .

Case Study 2: Anti-inflammatory Activity

Research on compounds derived from Aquilaria sinensis revealed significant anti-inflammatory effects in LPS-induced models. These findings support further investigation into natural product-derived chromenes as therapeutic agents against inflammation-related diseases .

作用机制

The mechanism of action of 2-ethyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates the activity of cyclooxygenase enzymes.

相似化合物的比较

Chroman-4-one: Lacks the ethyl group at the second position but shares a similar structural framework.

Chromone: Differs by having a double bond between the second and third carbon atoms.

Flavanone: Contains a saturated pyran ring instead of the unsaturated chromenone structure.

Uniqueness: 2-ethyl-4H-chromen-4-one is unique due to the presence of the ethyl group, which enhances its lipophilicity and biological activity. This structural modification leads to improved pharmacokinetic properties and a broader spectrum of biological activities compared to its analogs .

属性

CAS 编号 |

14736-30-2 |

|---|---|

分子式 |

C11H10O2 |

分子量 |

174.2 g/mol |

IUPAC 名称 |

2-ethylchromen-4-one |

InChI |

InChI=1S/C11H10O2/c1-2-8-7-10(12)9-5-3-4-6-11(9)13-8/h3-7H,2H2,1H3 |

InChI 键 |

KTVKQTNGWVJHFL-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=O)C2=CC=CC=C2O1 |

规范 SMILES |

CCC1=CC(=O)C2=CC=CC=C2O1 |

同义词 |

2-ethyl-4H-1-Benzopyran-4-one |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。